C14H14N4O3S
Description
C₁₄H₁₄N₄O₃S is a heterocyclic organic compound featuring a pyrimidine or thiazole core with diverse substituents, including methoxy, carboxamide, and sulfonyl groups. It is synthesized through acetylhydrazine-mediated reactions, achieving yields of 76–99% and melting points ranging from 157°C to 221°C depending on substituents . Key derivatives include:
- 2-(2-(Cyclopropanecarboxamido)pyridin-4-yl)-4-methoxythiazole-5-carboxamide (CAS 1702428-31-6), a GSK-3β inhibitor with ≥95% purity and solubility in DMSO, investigated for Alzheimer’s disease therapy .
- 1-(4-methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1044139-94-7), notable for its sulfonyl and methoxybenzyl groups .
The compound’s structural versatility enables interactions with biological targets such as kinases, with applications in neurodegenerative disease research . Experimental carbon content aligns closely with theoretical values, validating synthesis accuracy .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-8(19)9-3-2-4-10(5-9)16-13(21)7-22-14-17-11(15)6-12(20)18-14/h2-6H,7H2,1H3,(H,16,21)(H3,15,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRPICRPXTDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves several steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through an electrophilic aromatic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or hydrogen gas for reduction reactions.
Catalysts: Such as palladium on carbon for catalytic hydrogenation.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Purity : The Alzheimer’s-targeted derivative (1702428-31-6) achieves 98% purity, outperforming others (e.g., 90% in CAS 223485-55-0), enhancing its reliability for therapeutic studies .
- Solubility : Solubility in DMSO (1702428-31-6) contrasts with the insolubility of nitrophenyl-containing analogs (946359-46-2), impacting bioavailability .
- Bioactivity : GSK-3β inhibition is unique to 1702428-31-6, attributed to its thiazole-carboxamide scaffold, whereas sulfonyl groups in 1044139-94-7 may favor kinase modulation .
Pharmacological Implications
- GSK-3β Inhibition: 1702428-31-6 reduces tau hyperphosphorylation in Alzheimer’s models, a property absent in non-carboxamide analogs .
- Safety : Lower-purity derivatives (e.g., 223485-55-0) require hazard labeling (GHS pictograms), whereas high-purity variants prioritize stability (-20°C storage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
